N-(Benzo[d]thiazol-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-11-5-8(6-14-11)13(18)15-7-12-16-9-3-1-2-4-10(9)19-12/h1-4,8H,5-7H2,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKYPXVYRAEOBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C(=O)NCC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Benzo[d]thiazol-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the formation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include the use of catalysts and controlled reaction conditions to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(Benzo[d]thiazol-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Antitubercular Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including N-(Benzo[d]thiazol-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide, in combating tuberculosis (TB). Research indicates that compounds with benzothiazole moieties demonstrate significant activity against Mycobacterium tuberculosis.
Key Findings:
- Synthesis and Evaluation: Compounds derived from benzothiazole have been synthesized and evaluated for their anti-tubercular properties. For instance, derivatives showed moderate to good activity against M. tuberculosis in vitro and in vivo .
- Mechanism of Action: The mechanism often involves inhibition of mycolic acid synthesis, crucial for the bacterial cell wall integrity. This makes such compounds valuable in the development of new anti-TB drugs, especially against multi-drug resistant strains .
Anticonvulsant Properties
The anticonvulsant activity of benzothiazole derivatives has also been extensively studied. This compound has shown promising results in preclinical models.
Research Insights:
- Testing Methods: Compounds were screened using the maximal electroshock seizure (MES) test and pentylenetetrazole-induced seizures in mice. The results indicated that certain derivatives exhibited protective indices significantly higher than standard anticonvulsants like phenytoin and carbamazepine .
- Structure-Activity Relationship: The study emphasized the importance of specific structural features in enhancing anticonvulsant activity, suggesting that modifications to the benzothiazole ring could lead to improved efficacy .
Neuroprotective Applications
Benzothiazole derivatives have been investigated for their potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's.
Potential Mechanisms:
- Acetylcholinesterase Inhibition: Compounds that incorporate benzothiazole structures have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine, improving cognitive function .
- Molecular Docking Studies: Computational studies have provided insights into binding interactions between these compounds and acetylcholinesterase, suggesting their potential as therapeutic agents for Alzheimer's disease .
Broader Biological Activities
The versatility of this compound extends beyond the aforementioned applications:
Summary of Biological Activities:
Mechanism of Action
The mechanism by which N-(Benzo[d]thiazol-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole ring structure and are known for their diverse biological activities.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring are often used in pharmaceuticals and agrochemicals.
Uniqueness: N-(Benzo[d]thiazol-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide stands out due to its combination of the benzo[d]thiazole and pyrrolidine rings, which provides unique chemical and biological properties. This combination allows for a wide range of applications and makes it distinct from other similar compounds.
Biological Activity
N-(Benzo[d]thiazol-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection, anti-inflammatory effects, and inhibition of certain enzymes. This article explores the biological activity of this compound through various studies, including synthesis, in vitro and in vivo evaluations, and structure-activity relationships (SAR).
The compound's chemical profile is as follows:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1556448-76-0 |
| Molecular Formula | C₁₃H₁₃N₃O₂S |
| Molecular Weight | 275.33 g/mol |
Research indicates that this compound exhibits neuroprotective effects primarily through the modulation of signaling pathways involved in cell survival and apoptosis. In particular, it has been shown to influence the Akt/GSK-3β/NF-κB signaling pathway, which is crucial in neurodegenerative processes.
Neuroprotective Effects
In vitro studies have demonstrated that this compound can significantly reduce neurotoxicity induced by beta-amyloid (Aβ) in PC12 cells. For example, a study reported that treatment with the compound at concentrations of 1.25 to 5 μg/mL increased cell viability and reduced apoptosis markers such as Bax/Bcl-2 ratios and nuclear factor-kappa B (NF-κB) expression levels .
In Vivo Studies
In vivo assessments using zebrafish models indicated that this compound exhibited lower toxicity compared to established treatments like donepezil, suggesting a favorable safety profile .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. A study focused on derivatives of benzothiazole reported that certain modifications enhanced the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in inflammation . The structure of this compound may contribute to similar mechanisms.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications on the benzothiazole ring have been shown to affect the activity against monoamine oxidase (MAO) and other targets. For instance, introducing electron-withdrawing groups significantly enhanced MAO inhibition, indicating that specific structural features are necessary for optimal biological activity .
Case Studies
- Neuroprotection Against Aβ-Induced Toxicity : In a controlled experiment with PC12 cells, this compound was tested alongside known neuroprotective agents. The results showed a significant reduction in cell death and improvement in cellular markers associated with neuroprotection .
- Analgesic Activity Evaluation : Another study evaluated various derivatives for their analgesic effects via COX inhibition. The results indicated that modifications to the benzothiazole moiety enhanced anti-inflammatory properties, aligning with findings from other related compounds .
Q & A
Q. What are the key synthetic routes for N-(Benzo[d]thiazol-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole and pyrrolidine rings. For example, coupling a benzothiazole derivative with a pyrrolidine precursor via amide bond formation is a common approach. Intermediates are characterized using thin-layer chromatography (TLC) to monitor reaction progress and NMR spectroscopy (1H/13C, 2D-COSY) to confirm structural integrity. For instance, 1H NMR can resolve peaks corresponding to the methylene bridge (δ ~4.3 ppm) and pyrrolidone carbonyl (δ ~170 ppm) .
Q. How are reaction conditions optimized for high-yield synthesis of this compound?
Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (e.g., 0–5°C for sensitive coupling steps), and catalysts like EDCI/HOBt for amide bond formation. Yield optimization often requires iterative adjustments to stoichiometry and reaction time, validated by HPLC purity analysis (>95%) .
Q. What spectroscopic methods are used to confirm the compound’s structure post-synthesis?
Structural confirmation relies on 1H/13C NMR to assign protons and carbons (e.g., benzothiazole aromatic protons at δ ~7.5–8.5 ppm), FT-IR for carbonyl stretches (~1650–1700 cm⁻¹), and mass spectrometry (ESI-MS) for molecular ion verification. 2D NMR (e.g., HMBC) resolves connectivity between the benzothiazole and pyrrolidine moieties .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or solid-state conformation?
Single-crystal X-ray diffraction using SHELXL for refinement and Mercury CSD for visualization can determine bond angles, torsion angles, and hydrogen-bonding networks. For example, the orientation of the benzothiazole relative to the pyrrolidine ring impacts molecular packing and solubility .
Q. What experimental strategies address discrepancies between in vitro and in vivo bioactivity data?
Contradictions may arise from poor pharmacokinetics (e.g., low bioavailability). Solutions include:
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like neutrophil elastase or viral proteases. For example, the pyrrolidine carbonyl may form hydrogen bonds with catalytic residues, while the benzothiazole enhances hydrophobic interactions .
Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?
- Enzyme kinetics assays (e.g., fluorescence-based) to measure IC50 values.
- Surface plasmon resonance (SPR) for real-time binding affinity analysis.
- Cryo-EM or X-ray co-crystallography to visualize inhibitor-enzyme complexes .
Key Considerations for Researchers
- Synthetic Reproducibility : Batch-to-batch variability can arise from trace impurities; use preparative HPLC for final purification .
- Data Validation : Cross-validate bioactivity results with orthogonal assays (e.g., SRB for cytotoxicity and MTT for metabolic activity) .
- Structural Dynamics : Temperature-dependent NMR can reveal conformational flexibility impacting binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
